REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[CH:4]=1.B(Cl)(Cl)Cl.[C:14](Cl)([CH3:16])=[O:15].[Al+3].[Cl-].[Cl-].[Cl-].[OH-].[Na+]>C(Cl)Cl>[NH2:9][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][C:6]=1[C:14](=[O:15])[CH3:16] |f:3.4.5.6,7.8|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=CC=C1)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
82 mL
|
Type
|
reactant
|
Smiles
|
B(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
|
Type
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CUSTOM
|
Details
|
after which the mixture was stirred at −50° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −50° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to assume rt
|
Type
|
STIRRING
|
Details
|
After stirring at rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated at 40° C. for 4 h
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
after which the mixture was poured over ice
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (4×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a black solid, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography (ether/CH2Cl2 20:80)
|
Type
|
CUSTOM
|
Details
|
The resulting solid was recrystallized from ether/hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |